8-methoxy-3-[1-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one
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Overview
Description
8-methoxy-3-[1-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one: is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[1-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one involves multiple steps. One common method includes the reaction of 3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde with 8-methoxy-2H-chromen-2-one under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
Biologically, the compound has shown potential in inhibiting certain enzymes and receptors. It is being studied for its anti-inflammatory and antioxidant properties, which could lead to the development of new therapeutic agents .
Medicine
In medicine, research is focused on its potential as an anticancer agent. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a promising candidate for further investigation .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential in creating advanced pharmaceuticals .
Mechanism of Action
The mechanism of action of 8-methoxy-3-[1-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one involves its interaction with various molecular targets. It can bind to specific enzymes and receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their function and leading to therapeutic effects. Pathways involved include the inhibition of oxidative stress and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid
- 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine
Uniqueness
Compared to similar compounds, 8-methoxy-3-[1-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and biological activities.
Properties
IUPAC Name |
8-methoxy-3-[3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-6-8-14(9-7-12)22-11-16(21-20(22)26)15-10-13-4-3-5-17(24-2)18(13)25-19(15)23/h3-11H,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLZSJWXUYBECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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